molecular formula C27H32ClN3O B2742471 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone CAS No. 400086-45-5

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone

Cat. No. B2742471
CAS RN: 400086-45-5
M. Wt: 450.02
InChI Key: PASQHWJORBCPBF-UHFFFAOYSA-N
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Description

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone, often referred to as CPPA, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CPPA is a small molecule that is composed of a pyridine ring connected to a piperazine ring, with an adamantane group and a phenyl group attached. CPPA has been used for its ability to affect a variety of biochemical and physiological processes, and has been studied for its potential applications in the laboratory and in clinical settings.

Scientific Research Applications

Antitumor Activity

Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to the chemical structure , has shown promising antiproliferative agents against breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014). This suggests that similar compounds could have potential applications in cancer research, particularly in the development of new chemotherapeutic agents.

Antibacterial Activity

Another study focused on the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. The research found that the synthesized compounds exhibited antibacterial activity, indicating potential for the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). This points towards a possible application of similar chemical structures in combating bacterial infections.

Anti-inflammatory and Antimicrobial Activities

A study on novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has shown that several derivatives exhibited good or moderate activities against tested Gram-positive bacteria and demonstrated dose-dependent anti-inflammatory activity (Al-Omar et al., 2010). This suggests potential applications in the development of new anti-inflammatory and antimicrobial compounds.

Synthesis and Characterization

Research involving the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety indicates the utility of these compounds in various scientific applications, including material science and drug development (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antiproliferative Activity

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, showing reasonable activity, particularly against HeLa and MDA MB 231 tumor cell lines (Fytas et al., 2015). This highlights the potential for similar compounds to be used in cancer therapy research.

properties

IUPAC Name

1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClN3O/c28-24-7-4-8-25(29-24)30-9-11-31(12-10-30)26(32)18-27(21-5-2-1-3-6-21)22-14-19-13-20(16-22)17-23(27)15-19/h1-8,19-20,22-23H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQHWJORBCPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone

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